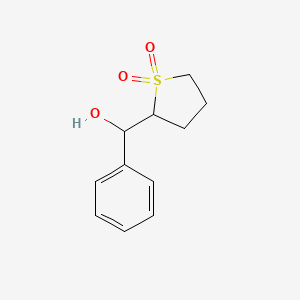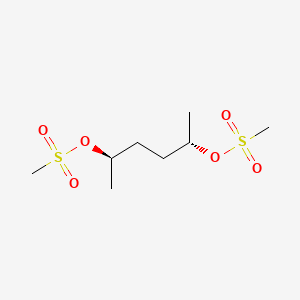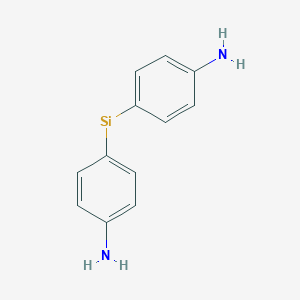
CID 22184039
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Silanediyldianiline is an organic compound with the molecular formula C12H12N2Si. It consists of two aniline groups connected by a silicon atom. This compound is notable for its unique structure, which includes aromatic rings and primary amine groups, making it a valuable intermediate in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Silanediyldianiline typically involves the reaction of aniline with silicon tetrachloride. The process can be summarized as follows:
Reaction of Aniline with Silicon Tetrachloride: Aniline reacts with silicon tetrachloride in the presence of a base, such as triethylamine, to form 4,4’-Silanediyldianiline.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of 4,4’-Silanediyldianiline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Silanediyldianiline undergoes various chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds.
Reduction: The aromatic rings can undergo reduction to form cyclohexyl derivatives.
Substitution: The silicon atom can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organolithium compounds are employed.
Major Products Formed:
Oxidation: Nitro derivatives of 4,4’-Silanediyldianiline.
Reduction: Cyclohexyl derivatives.
Substitution: Various organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
4,4’-Silanediyldianiline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of advanced materials, including polymers and resins.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 4,4’-Silanediyldianiline involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds with biological molecules, influencing their activity. The silicon atom can also participate in coordination chemistry, affecting the compound’s reactivity and interactions with other molecules. These interactions are crucial in its applications in drug delivery and material science .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenedianiline: Similar structure but with a methylene bridge instead of a silicon atom.
4,4’-Oxydianiline: Contains an oxygen atom as the bridging element.
4,4’-Thiodianiline: Features a sulfur atom as the bridge.
Uniqueness: 4,4’-Silanediyldianiline is unique due to the presence of a silicon atom, which imparts distinct chemical and physical properties. The silicon atom enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its analogs .
Eigenschaften
Molekularformel |
C12H12N2Si |
|---|---|
Molekulargewicht |
212.32 g/mol |
InChI |
InChI=1S/C12H12N2Si/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI-Schlüssel |
LFWPXDMBDPGYTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)[Si]C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


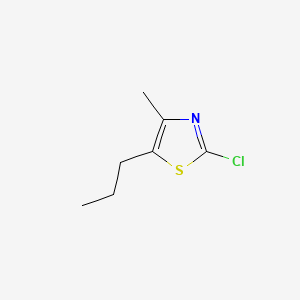
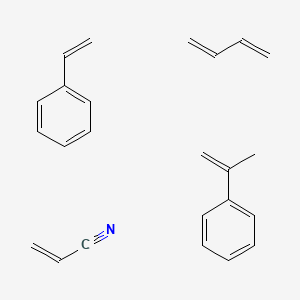
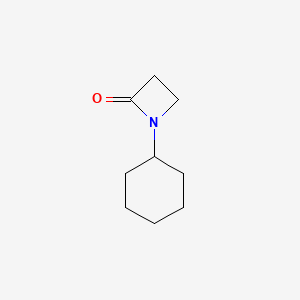

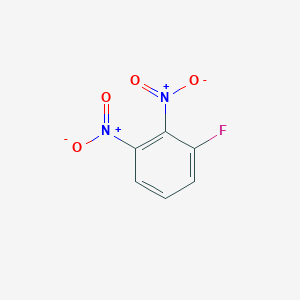
![2-[(1S,2S,3R)-1-Amino-2,3-dihydroxy-2-methylbutyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14692185.png)
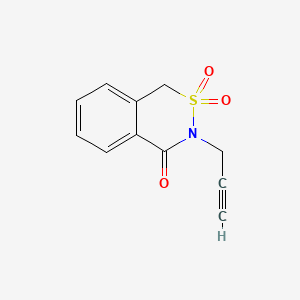
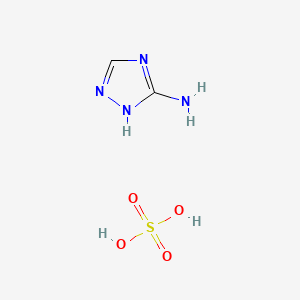
![3-(Methoxymethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14692211.png)
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (Z)-3-phenyl-2-(3-phenyldiazenylphenyl)prop-2-enoate;hydrochloride](/img/structure/B14692219.png)
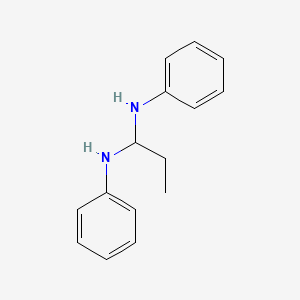
![2-[(5,6,7,8-Tetrahydronaphthalen-2-yl)sulfanyl]ethan-1-ol](/img/structure/B14692230.png)
